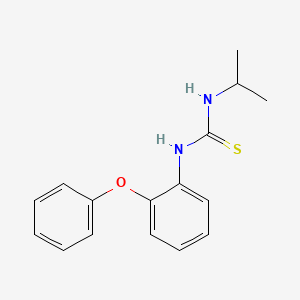

N-isopropyl-N'-(2-phenoxyphenyl)thiourea

Description

N-Isopropyl-N'-(2-phenoxyphenyl)thiourea is a thiourea derivative characterized by its isopropyl and 2-phenoxyphenyl substituents. Thiourea derivatives are sulfur- and nitrogen-containing compounds with a broad spectrum of biological and chemical applications, including anticancer, antimicrobial, and enzyme-inhibitory activities . The compound’s structure enables interactions with molecular targets such as tyrosine kinase receptors (RTKs), particularly epidermal growth factor receptors (EGFRs), which are critical in cancer therapy . Its synthesis typically involves reacting isothiocyanates with amines, a method shared with structurally related derivatives like N-Isopropyl-N'-phenylthiourea .

Properties

IUPAC Name |

1-(2-phenoxyphenyl)-3-propan-2-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-12(2)17-16(20)18-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h3-12H,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZDDDZQLNDCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Similar Thiourea Derivatives

Structural and Physicochemical Comparisons

Thiourea derivatives exhibit diverse properties based on substituent groups. Below is a comparative analysis of key analogs:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| N-Isopropyl-N'-(2-phenoxyphenyl)thiourea | Isopropyl, 2-phenoxyphenyl | ~284.4 (estimated) | Hydrophobic phenoxyphenyl enhances membrane permeability; isopropyl improves steric bulk |

| N-Phenylthiourea | Phenyl | 152.2 | Simple structure; tyrosinase inhibitory activity |

| 1,3-Bis(2,6-dimethylphenyl)thiourea | 2,6-Dimethylphenyl | 312.5 | Enhanced steric hindrance; pharmacological applications |

| N-(1,1’-Biphenylyl)-N’-(4-((5-chloro-1H-benzimidazol-2-yl)methoxy)phenyl)thiourea | Biphenyl, benzimidazole | ~493.9 (estimated) | Dual aromatic systems; potential DNA interaction |

| N-Ethyl-N-(2-(2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl)-N’-phenylthiourea | Quinazolinone, ethyl | ~394.5 (estimated) | Quinazolinone moiety enhances antitumor activity |

- Steric Effects : The isopropyl group introduces steric bulk, which may reduce metabolic degradation compared to smaller substituents (e.g., methyl or ethyl) .

Anticancer Activity

- EGFR Inhibition : The target compound’s thiourea core aligns with derivatives like N-benzoyl-N'-phenylthiourea, which inhibit EGFR by binding to ATP pockets in tyrosine kinase domains .

Antimicrobial and Antiparasitic Activity

- Anti-Amoebic Activity: Amino acid-modified thioureas (e.g., M1 and M2 in ) show enhanced activity against Acanthamoeba (IC₅₀ ~20 µM) via transport protein interactions. The target compound’s hydrophobicity may similarly disrupt protozoan membranes .

- Antileishmanial Activity: Aryl thioureas with halogen substituents (e.g., 3-iodophenyl in ) demonstrate moderate activity (IC₅₀ ~15 µM), suggesting the phenoxyphenyl group’s electron-rich structure could be optimized for parasitic targeting .

Unique Advantages of this compound

- Structural Uniqueness: Combines isopropyl’s steric protection with phenoxyphenyl’s hydrophobicity, balancing bioavailability and target engagement .

- Versatility: Potential applications span anticancer, antimicrobial, and catalytic fields due to adaptable substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.